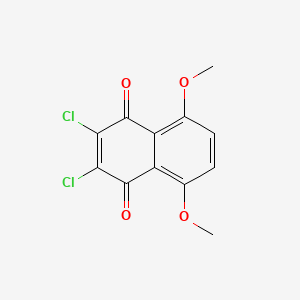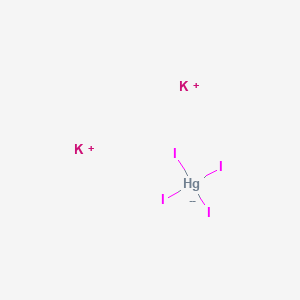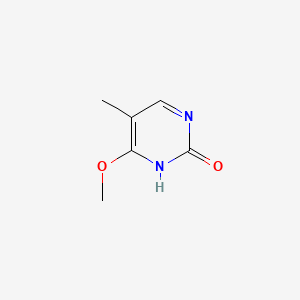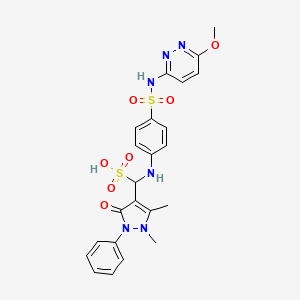
Sulfamazone
概要
説明
スルファマゾンは、解熱作用を持つスルホンアミド系抗生物質です。細菌感染症の治療と発熱の抑制に効果があることが知られています。 この化合物の分子式はC23H24N6O7S2 、分子量は560.60 g/mol です .
準備方法
合成経路と反応条件
スルファマゾンは、容易に入手可能な低コストの汎用化学品であるチオールとアミンの酸化カップリングによって合成できます。 この方法は、追加の事前官能基化や脱官能基化のステップを必要としないため、非常に効率的で環境に優しい方法です .
工業的製造方法
スルファマゾンの工業的製造には、合成経路を合理化し、廃棄物の発生を大幅に削減する酸化カップリングプロセスが用いられます。 この方法は、効率性とコスト効率の良さから、製薬業界で好まれています .
化学反応の分析
反応の種類
スルファマゾンは、以下のさまざまな種類の化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
置換: ある原子または原子団を別の原子または原子団で置き換えます。
一般的な試薬と条件
スルファマゾンを伴う反応で用いられる一般的な試薬には、酸化剤、還元剤、さまざまな触媒などがあります。 これらの反応の条件は、通常、最適な収率を確保するために、制御された温度と圧力を伴います .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。 例えば、酸化反応ではスルホン酸が生成され、還元反応ではアミンが生成されます .
科学研究への応用
スルファマゾンは、以下の幅広い科学研究で応用されています。
化学: 他の化合物の合成におけるビルディングブロックとして使用されています。
生物学: 抗菌作用と解熱作用について研究されています。
医学: 細菌感染症の治療と発熱の抑制に使用されています。
科学的研究の応用
Sulfamazone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Studied for its antibacterial and antipyretic properties.
Medicine: Used to treat bacterial infections and reduce fever.
Industry: Applied in the production of pharmaceuticals and other chemical products
作用機序
スルファマゾンは、プテリジンとパラアミノ安息香酸(PABA)のジヒドロ葉酸への酵素変換を阻害することで作用します。この阻害は、ジヒドロ葉酸合成酵素に結合するためのPABAとの競合によって起こり、ジヒドロ葉酸合成酵素はテトラヒドロ葉酸合成の中間体です。 この機序により、細菌の増殖と複製に必須な葉酸の合成が阻害されます .
類似化合物の比較
類似化合物
スルファメタジン: ジヒドロ葉酸合成酵素に結合するためのPABAと競合することで、細菌のジヒドロ葉酸合成を阻害する、もう1つのスルホンアミド系抗生物質です.
スルファドキシンプロピオン酸: 葉酸への組み込みのためにPABAと競合するスルホンアミドです.
銀スルファジアジン: 求核性アミノ酸に結合し、タンパク質変性を引き起こし、酵素を阻害する化合物です.
スルファマゾンの独自性
スルファマゾンは、抗菌作用と解熱作用を併せ持つ点が特徴です。 細菌感染症を治療しながら発熱を抑制できることから、医療分野と工業分野の両方で重要な化合物となっています .
類似化合物との比較
Similar Compounds
Sulfamethazine: Another sulfonamide antibiotic that inhibits bacterial synthesis of dihydrofolic acid by competing with PABA for binding to dihydropteroate synthetase.
Sulfadoxine: A sulfonamide that competes with PABA for incorporation into folic acid.
Silver sulfadiazine: A compound that binds to nucleophilic amino acids, causing protein denaturation and enzyme inhibition.
Uniqueness of Sulfamazone
This compound is unique due to its combination of antibacterial and antipyretic properties. Its ability to reduce fever while treating bacterial infections makes it a valuable compound in both medical and industrial applications .
特性
IUPAC Name |
(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O7S2/c1-15-21(23(30)29(28(15)2)17-7-5-4-6-8-17)22(38(33,34)35)24-16-9-11-18(12-10-16)37(31,32)27-19-13-14-20(36-3)26-25-19/h4-14,22,24H,1-3H3,(H,25,27)(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLHAKAJGYLSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867180 | |
| Record name | alpha-(p-((6-Methoxy-3-pyridazinyl)sulfamoyl)anilino)-2,3-dimethyl-5-oxo-1-phenyl-3-pyrazoline-4-methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65761-24-2 | |
| Record name | Sulfamazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65761-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065761242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13556 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | alpha-(p-((6-Methoxy-3-pyridazinyl)sulfamoyl)anilino)-2,3-dimethyl-5-oxo-1-phenyl-3-pyrazoline-4-methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFAMAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7B8U8VA9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


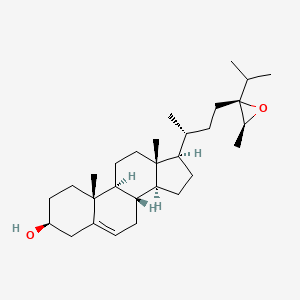
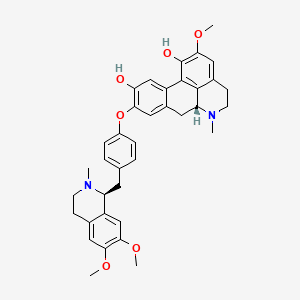
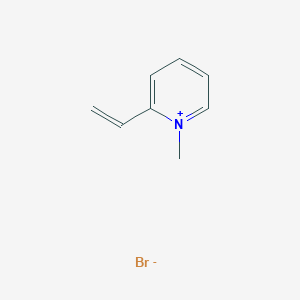
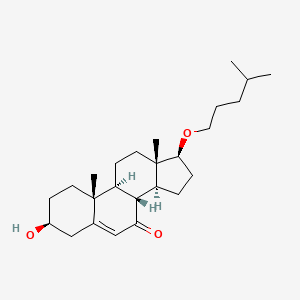
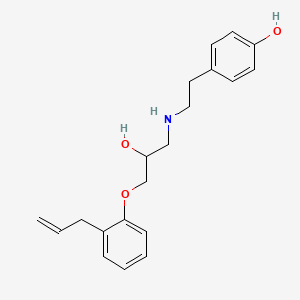
![2-[6-[1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(5S)-5-[(2R,3S,5R)-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid](/img/new.no-structure.jpg)

![N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1207029.png)
![(3aR,4R,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B1207030.png)
![23-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1207032.png)
